molecular formula C7H6BrClO2S B8713992 Methyl 4-(bromomethyl)-3-chlorothiophene-2-carboxylate CAS No. 229342-84-1

Methyl 4-(bromomethyl)-3-chlorothiophene-2-carboxylate

Cat. No. B8713992
CAS RN: 229342-84-1
M. Wt: 269.54 g/mol
InChI Key: QPKMILNWXPTHEY-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)-3-chlorothiophene-2-carboxylate is a useful research compound. Its molecular formula is C7H6BrClO2S and its molecular weight is 269.54 g/mol. The purity is usually 95%.
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properties

CAS RN

229342-84-1

Product Name

Methyl 4-(bromomethyl)-3-chlorothiophene-2-carboxylate

Molecular Formula

C7H6BrClO2S

Molecular Weight

269.54 g/mol

IUPAC Name

methyl 4-(bromomethyl)-3-chlorothiophene-2-carboxylate

InChI

InChI=1S/C7H6BrClO2S/c1-11-7(10)6-5(9)4(2-8)3-12-6/h3H,2H2,1H3

InChI Key

QPKMILNWXPTHEY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CS1)CBr)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 2-methoxycarbonyl-3-chloro-4-methylthiophene (0.25 g, 1.3 mmol) in dry benzene (25 mL) were added N-bromosuccinimide (0.28 g, 1.6 mmol) and benzoyl peroxide (0.03 g, 0.13 mmol). The mixture was refluxed while irradiating with a 250 Watt lamp. After 2 hours the reaction was cooled and concentrated of all volatiles in vacuo. Purification by flash chromatography on silica gel afforded 0.20 g (58% yield) of 2-methoxycarbonyl-3-chloro-4-(bromomethyl)thiophene as a white solid; NMR (CDCl3) 7.6 (s, 1), 4.4 (s, 2), 3.9 (s, 3) ppm.
Quantity
0.25 g
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reactant
Reaction Step One
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0.28 g
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0.03 g
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25 mL
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Synthesis routes and methods II

Procedure details

A solution of methyl 3-chloro-4-methylthiophenecarboxylate (10 g, 53 mmol), N-bromosuccinimide (9.4 g, 53 mmol) and azo-bis-(isobutyronitrile) (860 mg, 5.3 mmol) in carbon tetrachloride (300 ml) was heated at reflux for 18 h. The mixture was filtered and reduced. Chromatography (10% EtOAc/90% hexanes) afforded methyl 4-bromomethyl-3-chlorothiophene-2-carboxylate (5.5 g, 39%) as a white solid.
Quantity
10 g
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Reaction Step One
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9.4 g
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reactant
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860 mg
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reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

3-Chloro-4-methyl-2-thiophenecarboxylic acid methyl ester (3.81 g) was dissolved in carbon tetrachloride (40 mL). To the solution, N-bromosuccinimide (3.56 g) and α,α′-azobisisobutyronitrile (200 mg) were added, and the mixture was heated under reflux for 2.5 hours. The insoluble material was removed through filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate hexane=1:19→1:9), to thereby give the title compound (2.92 g) as a yellow oil.
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
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Quantity
3.56 g
Type
reactant
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Quantity
200 mg
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reactant
Reaction Step Two

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